molecular formula C15H21N3O B13860395 3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one

3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one

Cat. No.: B13860395
M. Wt: 259.35 g/mol
InChI Key: RDHIGMJOMUMYEL-UHFFFAOYSA-N
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Description

3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one is an organic compound with a complex structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethylamino and propylamino groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one is unique due to its specific structural features, such as the quinoline core and the presence of both ethylamino and propylamino groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one

InChI

InChI=1S/C15H21N3O/c1-2-16-8-5-9-17-10-12-11-18-14-7-4-3-6-13(14)15(12)19/h3-4,6-7,11,16-17H,2,5,8-10H2,1H3,(H,18,19)

InChI Key

RDHIGMJOMUMYEL-UHFFFAOYSA-N

Canonical SMILES

CCNCCCNCC1=CNC2=CC=CC=C2C1=O

Origin of Product

United States

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